Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the diastereoselective synthesis of cis-4-hydroxyprolines, which can be further modified to obtain the target compound . The reaction conditions often include the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of immobilized catalysts on polystyrene resins. This method allows for the efficient recovery and reuse of catalysts, making the process more sustainable . The use of heterogeneous catalysis also facilitates the large-scale production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding . In medicine, it is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders . Additionally, in the industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate include other chiral pyrrolidine derivatives, such as cis-4-hydroxyproline and its analogs . These compounds share similar structural features and stereochemistry but differ in their functional groups and reactivity.
Uniqueness: What sets this compound apart from its analogs is its specific stereochemistry, which imparts unique reactivity and biological activity. This compound’s ability to interact with a wide range of molecular targets makes it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBMGPLDOYKKY-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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